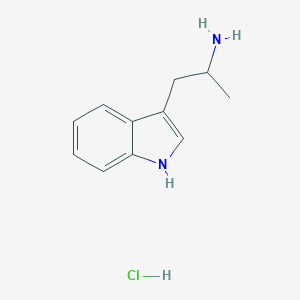![molecular formula C20H26FNS B129446 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine CAS No. 153567-18-1](/img/structure/B129446.png)
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine, also known as BTCP, is a synthetic drug that was first synthesized in the 1960s. It belongs to the class of arylcyclohexylamines and is a potent inhibitor of the dopamine transporter. BTCP has been studied extensively for its potential use in the treatment of various neurological disorders.
Mechanism Of Action
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine acts as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting this transporter, 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine increases the levels of dopamine in the brain, which can improve cognitive function and reduce symptoms of neurological disorders.
Biochemical And Physiological Effects
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine has been shown to have a wide range of biochemical and physiological effects. It can increase the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It can also reduce inflammation and oxidative stress, which are known to contribute to the development of neurological disorders.
Advantages And Limitations For Lab Experiments
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine has several advantages for use in lab experiments. It is a potent and selective inhibitor of the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various neurological disorders. However, 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine also has some limitations, such as its potential for abuse and its toxicity at high doses.
Future Directions
There are several future directions for the research on 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine. One area of research is the development of more potent and selective inhibitors of the dopamine transporter. Another area of research is the study of the long-term effects of 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine on the brain and the potential for addiction. Additionally, 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine may have potential for use in the treatment of other neurological disorders such as Alzheimer's disease and multiple sclerosis.
Synthesis Methods
The synthesis of 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine involves the reaction of 1-benzothiophen-2-ylcyclohexanone with piperidine and formaldehyde in the presence of hydrogen fluoride. This reaction results in the formation of 1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine, which can be purified using various methods such as recrystallization or column chromatography.
Scientific Research Applications
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine has been studied extensively for its potential use in the treatment of various neurological disorders such as Parkinson's disease, depression, and schizophrenia. It has been shown to have potent neuroprotective effects and can improve cognitive function in animal models of these diseases.
properties
CAS RN |
153567-18-1 |
|---|---|
Product Name |
1-[1-(1-Benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine |
Molecular Formula |
C20H26FNS |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
1-[1-(1-benzothiophen-2-yl)cyclohexyl]-3-(fluoromethyl)piperidine |
InChI |
InChI=1S/C20H26FNS/c21-14-16-7-6-12-22(15-16)20(10-4-1-5-11-20)19-13-17-8-2-3-9-18(17)23-19/h2-3,8-9,13,16H,1,4-7,10-12,14-15H2 |
InChI Key |
YFHOQGMMEMFUAQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCC(C4)CF |
Canonical SMILES |
C1CCC(CC1)(C2=CC3=CC=CC=C3S2)N4CCCC(C4)CF |
synonyms |
3-fluoromethyl-1-(1-(2-benzothienyl)cyclohexyl)piperidine 3-fluoromethyl-BTCP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



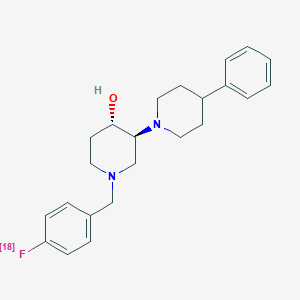
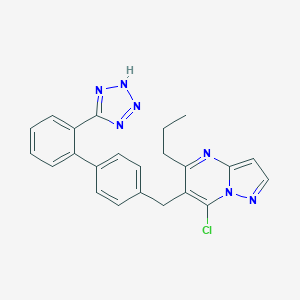
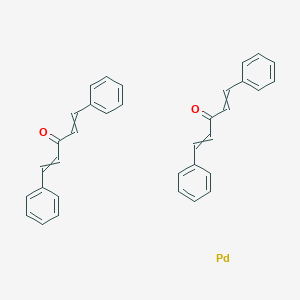
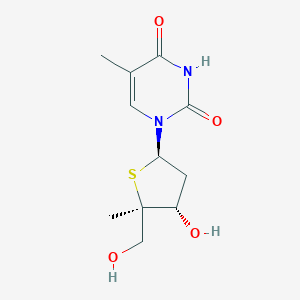
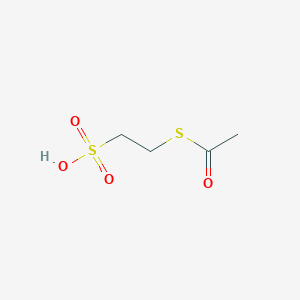
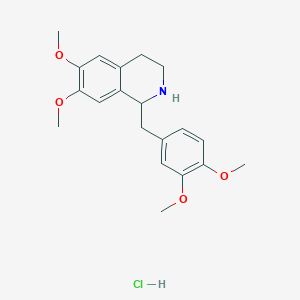
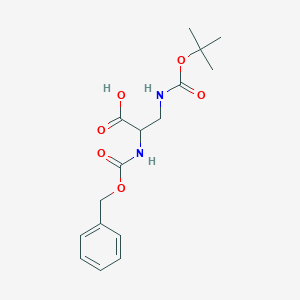
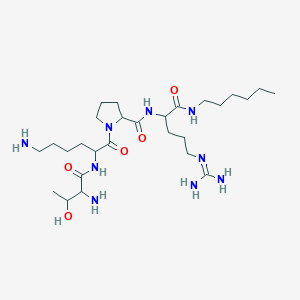
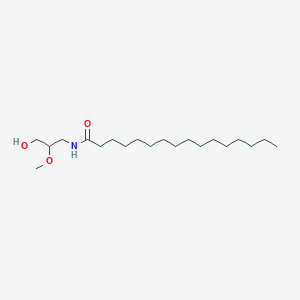
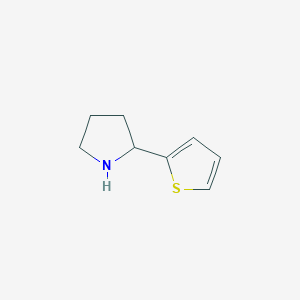
![Spiro[cyclopropane-1,2'-indan]-1'-one](/img/structure/B129395.png)

![2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Este](/img/structure/B129402.png)
